molecular formula C14H18N2O4 B2378701 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate CAS No. 1904218-58-1

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate

Cat. No. B2378701
CAS RN: 1904218-58-1
M. Wt: 278.308
InChI Key: ZGQYYCUHWFFNOG-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate is a chemical compound with potential applications in scientific research. It is a derivative of azetidine, a four-membered nitrogen-containing ring that has been found to have a variety of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antibacterial Activity : Compounds including variants of 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate have been synthesized and shown to possess in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
  • Antimicrobial Screening : Novel 2-azetidinones, related to the compound , have demonstrated excellent antibacterial and antifungal activities in studies, indicating potential as antimicrobial agents (Ayyash & Habeeb, 2019).

Chemical Synthesis and Structure

  • Rearrangement and Structural Revision : Research has focused on the rearrangement reaction of compounds similar to this compound, leading to significant structural revisions based on analytical data, such as IR and NMR studies (Faust et al., 2008).

Potential for CNS Activity

  • Antidepressant and Nootropic Agents : The 2-azetidinone skeleton, closely related to the compound , has shown potential as a CNS active agent, with synthesized analogues exhibiting antidepressant and nootropic activities in dose-dependent manners (Thomas et al., 2016).

Large-Scale Synthesis and Heterocyclic Analogs

  • Efficient Synthesis Methods : Studies have developed efficient methodologies for synthesizing heterocyclic analogs, which could include derivatives of this compound, suitable for large-scale production (Morgentin et al., 2009).

Oxidative Cleavage and Synthesis

  • Oxidative Cross-Coupling/Cyclization : A study demonstrated an iodine-promoted oxidative cross-coupling/cyclization process involving compounds similar to this compound, highlighting a novel method for molecular fragment assembly (Wu et al., 2017).

properties

IUPAC Name

[2-methyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)20-14(2,3)13(18)16-8-12(9-16)19-11-5-4-6-15-7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQYYCUHWFFNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CC(C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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